molecular formula C23H25N3O4 B2605460 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide CAS No. 898413-61-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide

Cat. No. B2605460
CAS RN: 898413-61-1
M. Wt: 407.47
InChI Key: LPXKRDOHSUXBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Diuretic Properties and Hypertension Remedies

Quinoline derivatives have been investigated for their potential in medical applications, including their diuretic properties, which could lead to new hypertension remedies. A study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound possessing strong diuretic properties, highlights the promise of quinoline derivatives in this area (Shishkina et al., 2018).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of azoimine quinoline derivatives have demonstrated significant antimicrobial and anti-inflammatory activities, indicating the potential of quinoline compounds in treating infections and inflammation (Douadi et al., 2020). Such research underscores the broad applicability of quinoline derivatives in developing new therapeutic agents.

Corrosion Inhibition

Quinoline compounds have also found applications in materials science, particularly in the field of corrosion inhibition. Heterocyclic Schiff bases derived from quinoline have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions, suggesting their utility in protecting industrial materials (Benmahammed et al., 2020).

Synthesis of Complex Organic Molecules

The structural complexity of quinoline derivatives allows for the synthesis of a wide array of organic molecules, offering a toolkit for creating novel compounds with potential applications in drug development and beyond. For example, the regioselective synthesis of quinolin-8-ols showcases the versatility of quinoline derivatives in organic synthesis (Uchiyama et al., 1998).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-30-20-8-4-3-7-18(20)25-22(28)21(27)24-17-12-11-15-6-5-13-26(19(15)14-17)23(29)16-9-10-16/h3-4,7-8,11-12,14,16H,2,5-6,9-10,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXKRDOHSUXBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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